(1-Propylpyrrolidin-2-YL)methanamine
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Overview
Description
(1-Propylpyrrolidin-2-YL)methanamine: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpyrrolidin-2-YL)methanamine typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrrolidine with propyl halides under basic conditions . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1-Propylpyrrolidin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1-Propylpyrrolidin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional group compatibility make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural similarity to neurotransmitters allows it to interact with various biological receptors, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (1-Propylpyrrolidin-2-YL)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(1-propylpyrrolidin-3-yl)methanamine
- N-Propyl-2-pyrrolidone
- 2-(Aminomethyl)piperidine
- 2-aminomethyl-1-ethylpyrrolidine
Uniqueness: (1-Propylpyrrolidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
Properties
CAS No. |
36845-33-7 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1-propylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3 |
InChI Key |
TZFATUOLQKYADA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1CN |
Origin of Product |
United States |
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